

# FL104: An In-Depth Technical Guide on Solubility and Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FL104

Cat. No.: B1672751

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological activity of **FL104**, a potent small-molecule agonist of the urotensin II receptor. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of **FL104** for in vitro and in vivo studies.

## Core Properties of FL104

Property	Value
Molecular Formula	C <sub>24</sub> H <sub>25</sub> ClN <sub>2</sub> O
Molecular Weight	392.92 g/mol
CAS Number	885672-81-1
Bioactivity	Potent agonist of the urotensin II receptor (pEC <sub>50</sub> = 7.11)

## Solubility Profile of FL104

The solubility of a compound is a critical parameter for the design and execution of biological assays. The following table summarizes the known quantitative solubility data for **FL104**.



Solvent	Solubility	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	9 mg/mL[1]	22.91	Sonication is recommended to aid dissolution[1].
Ethanol	Data not available	Data not available	-
Methanol	Data not available	Data not available	-
Aqueous Solutions (e.g., PBS, Water)	Data not available	Data not available	-

Note: Extensive searches of scientific literature and chemical databases did not yield quantitative solubility data for **FL104** in ethanol, methanol, or aqueous solutions. Researchers should determine the solubility in these solvents empirically for their specific experimental needs.

## Experimental Protocols

### Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **FL104** in DMSO, a common starting point for in vitro experiments.

Materials:

- **FL104** powder
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer



- Sonicator (optional, but recommended)

#### Procedure:

- **Weighing FL104:** Accurately weigh a precise amount of **FL104** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of **FL104** (Molecular Weight = 392.92 g/mol ).
- **Solvent Addition:** Add the appropriate volume of DMSO to the weighed **FL104**. For 3.93 mg of **FL104**, add 1 mL of DMSO.
- **Dissolution:**
  - Cap the tube/vial securely.
  - Vortex the solution vigorously for 1-2 minutes.
  - If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.
- **Storage:**
  - Once fully dissolved, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles.
  - Store the aliquots in tightly sealed amber vials at -20°C or -80°C for long-term storage. For in-solvent storage, -80°C is recommended for up to one year<sup>[1]</sup>.

## General Protocol for Solubilization of Urotensin II Receptor Agonists

For researchers wishing to test the solubility of **FL104** in other solvents, the following general protocol, adapted from guidelines for dissolving peptides and other small molecules, can be followed.

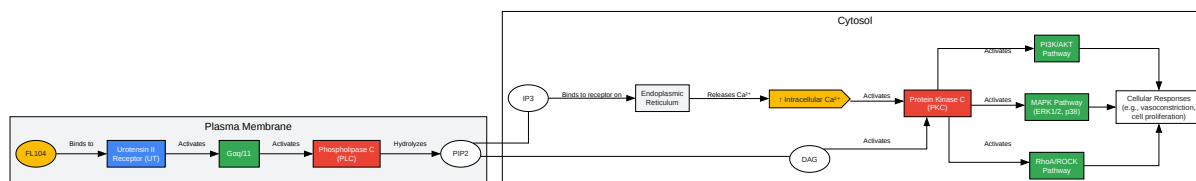
- **Attempt Aqueous Solubilization:** Begin by attempting to dissolve a small, known amount of **FL104** in the desired aqueous buffer (e.g., sterile water, PBS). Vortex thoroughly.



- **pH Adjustment** (for aqueous buffers): If solubility is low, a slight adjustment of the pH may help. For compounds with basic functional groups, adding a very small amount of a dilute acid (e.g., 0.1 N HCl) might improve solubility. Conversely, for acidic compounds, a dilute base (e.g., 0.1 N NaOH) could be beneficial.
- **Use of Organic Solvents**: If the compound remains insoluble in aqueous solutions, proceed with organic solvents. As established, DMSO is a reliable solvent for **FL104**. For other solvents like ethanol or methanol, start with a small amount and observe solubility.
- **Co-solvents**: For some applications, a mixture of an organic solvent and an aqueous buffer may be required. When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid cytotoxicity.

## Mechanism of Action: Urotensin II Receptor Signaling Pathway

**FL104** exerts its biological effects by acting as a potent agonist of the urotensin II receptor (UT), a G protein-coupled receptor (GPCR). The binding of **FL104** to the UT receptor initiates a cascade of intracellular signaling events, as depicted in the diagram below.





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Caption: **FL104** signaling pathway via the urotensin II receptor.

Pathway Description:

- **Receptor Binding and G Protein Activation:** **FL104** binds to the urotensin II receptor (UT), which is coupled to the Gq/11 heterotrimeric G protein. This binding induces a conformational change in the receptor, leading to the activation of Gq/11.
- **Phospholipase C Activation and Second Messenger Production:** The activated alpha subunit of Gq/11 stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- **Calcium Mobilization:** IP<sub>3</sub> diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm. This results in a rapid increase in intracellular calcium concentration.
- **Protein Kinase C Activation:** The rise in intracellular Ca<sup>2+</sup>, along with DAG, activates Protein Kinase C (PKC).
- **Downstream Signaling Cascades:** Activated PKC, along with other signaling intermediates, goes on to modulate several downstream pathways, including the RhoA/ROCK, Mitogen-Activated Protein Kinase (MAPK; such as ERK1/2 and p38), and PI3K/AKT pathways. These pathways are crucial in mediating the cellular responses to urotensin II receptor activation, which include vasoconstriction, cell proliferation, and hypertrophy.

This in-depth guide provides essential technical information on the solubility and mechanism of action of **FL104**. By understanding these core properties, researchers can more effectively design and interpret experiments aimed at elucidating the physiological and pathological roles of the urotensin II system.

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## References

- 1. sigmaaldrich.com [sigmaaldrich.com]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)